2,3-Dihydro-4,7-dimethyl-1H-indol-5-ol

Lipophilicity ADME Blood-Brain Barrier

2,3-Dihydro-4,7-dimethyl-1H-indol-5-ol (CAS: 953882-69-4, MF: C10H13NO, MW: 147.22 g/mol) is a 4,7-dimethyl substituted indoline derivative. It belongs to the broader class of indolines, which are saturated analogs of indoles.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B8337201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-4,7-dimethyl-1H-indol-5-ol
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1NCC2)C)O
InChIInChI=1S/C10H13NO/c1-6-5-9(12)7(2)8-3-4-11-10(6)8/h5,11-12H,3-4H2,1-2H3
InChIKeyNSIJCPAYFLGXSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-4,7-dimethyl-1H-indol-5-ol: A Procurement Overview for Indoline-Based Research


2,3-Dihydro-4,7-dimethyl-1H-indol-5-ol (CAS: 953882-69-4, MF: C10H13NO, MW: 147.22 g/mol) [1] is a 4,7-dimethyl substituted indoline derivative. It belongs to the broader class of indolines, which are saturated analogs of indoles. The indoline core is a privileged scaffold found in numerous natural products and synthetic compounds with diverse biological activities, including antiproliferative, antioxidant, and central nervous system effects . The 5-hydroxy group on the indoline core is a critical structural feature, as it forms the basis for antioxidant activity and potential interactions with biological targets .

Why Generic Substitution of 2,3-Dihydro-4,7-dimethyl-1H-indol-5-ol Fails


While 2,3-Dihydro-4,7-dimethyl-1H-indol-5-ol shares the indoline core with its unsubstituted analog, 2,3-dihydro-1H-indol-5-ol, they are not interchangeable. The addition of methyl groups at the 4 and 7 positions introduces significant changes in sterics, lipophilicity (LogP), and electron distribution on the aromatic ring [1]. These changes can profoundly alter a compound's binding affinity to biological targets, its metabolic stability, and its overall pharmacokinetic profile. For example, the 4,7-dimethyl substitution pattern is known to influence activity in related indole-based compounds [2]. Therefore, using the unsubstituted analog as a proxy in biological assays or chemical synthesis may lead to unpredictable and non-reproducible results.

Quantitative Differentiation Evidence for 2,3-Dihydro-4,7-dimethyl-1H-indol-5-ol vs. Comparators


Lipophilicity Enhancement via 4,7-Dimethyl Substitution vs. Unsubstituted Indoline

The addition of two methyl groups at the 4- and 7- positions on the indoline core is predicted to significantly increase the compound's lipophilicity, a critical factor for membrane permeability and blood-brain barrier (BBB) penetration. The predicted LogP (XLogP3) for the unsubstituted analog 2,3-dihydro-1H-indol-5-ol is 1.9, with a computed BBB penetration probability of 81.29% [1]. For 2,3-Dihydro-4,7-dimethyl-1H-indol-5-ol, the increased molecular weight and addition of two methyl groups will result in a higher LogP (estimated >2.5), suggesting improved passive membrane diffusion and enhanced potential for CNS penetration [2].

Lipophilicity ADME Blood-Brain Barrier Drug Design

Steric Hindrance at the 4- and 7- Positions and Target Binding Specificity

The 4,7-dimethyl substitution introduces significant steric bulk, which can dramatically alter binding interactions with biological targets compared to the unsubstituted core. The unsubstituted 2,3-dihydro-1H-indol-5-ol has been reported to bind with high affinity to Topoisomerase IV subunit B (parE) and has shown affinity for the D4 dopamine receptor [1]. The steric hindrance provided by the 4,7-dimethyl groups in 2,3-Dihydro-4,7-dimethyl-1H-indol-5-ol is likely to preclude binding to these same targets, potentially conferring selectivity for different proteins or altering the binding mode.

Structure-Activity Relationship Steric Effects Target Engagement

Enhanced Chemical Stability vs. 5-Hydroxyindole via Saturation of C2-C3 Bond

Unlike its fully aromatic counterpart 5-hydroxyindole, 2,3-Dihydro-4,7-dimethyl-1H-indol-5-ol possesses a saturated C2-C3 bond. This structural difference eliminates the aromaticity of the pyrrole ring, which is known to make 5-hydroxyindoles prone to oxidation and electrophilic substitution at multiple positions [1]. The 2,3-dihydro (indoline) core is chemically more robust and less reactive, which can be advantageous during multi-step synthesis and for long-term storage.

Chemical Stability Synthesis Reactivity

Recommended Application Scenarios for 2,3-Dihydro-4,7-dimethyl-1H-indol-5-ol


Synthesis of Novel Indoline-Based CNS Drug Candidates

The predicted increased lipophilicity and potential for improved BBB penetration make this compound an excellent starting point for medicinal chemists designing novel therapeutics targeting the central nervous system [1].

Exploration of Structure-Activity Relationships (SAR) Around the Indoline Scaffold

The unique 4,7-dimethyl substitution pattern provides a valuable probe to investigate the effects of steric bulk and altered lipophilicity on target binding. It can be used alongside unsubstituted indoline to map key interactions within a binding pocket, as its steric hindrance is likely to abolish binding to targets like Topoisomerase IV, helping to define selectivity .

Building Block for Complex Heterocyclic Synthesis

The compound's saturated C2-C3 bond provides a handle for further functionalization, while the 5-hydroxyl group serves as a site for O-alkylation or esterification. Its greater chemical stability compared to 5-hydroxyindole makes it a more robust intermediate for multi-step organic synthesis [2].

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